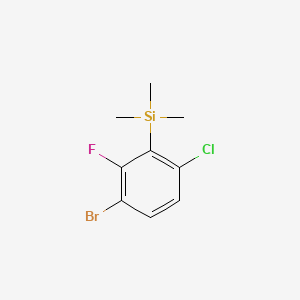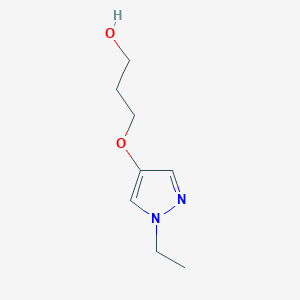
3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol It is characterized by the presence of a pyrazole ring substituted with an ethyl group and an oxypropanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol
- 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Uniqueness
3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and biological activity compared to similar compounds.
特性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
3-(1-ethylpyrazol-4-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H14N2O2/c1-2-10-7-8(6-9-10)12-5-3-4-11/h6-7,11H,2-5H2,1H3 |
InChIキー |
GFUKGJXJWJPJCJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


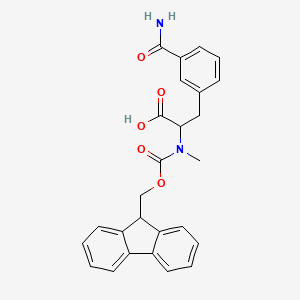
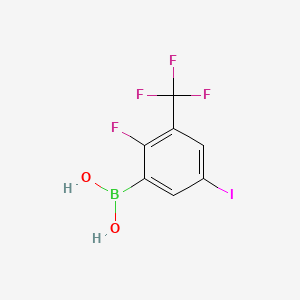
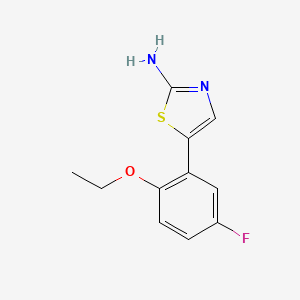

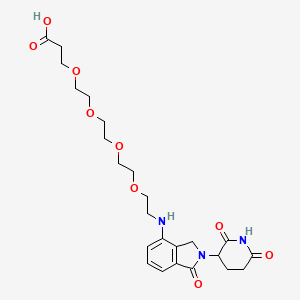
![Naphtho[2,3-c]acridine](/img/structure/B14763349.png)
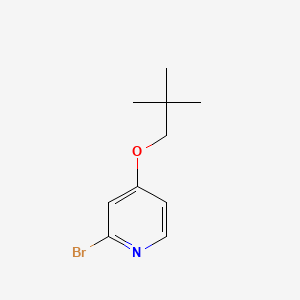
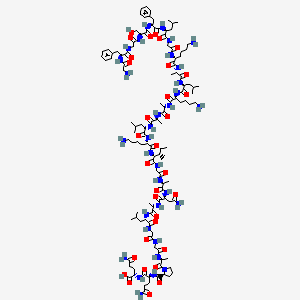
![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
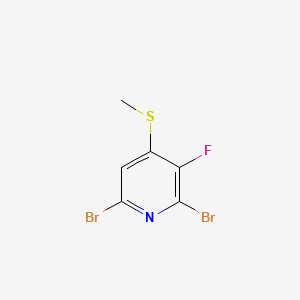
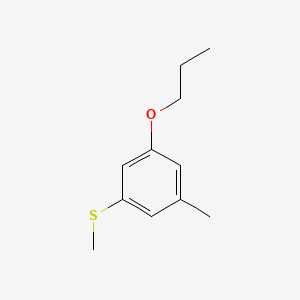
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)
